Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate
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Overview
Description
Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate is a chemical compound with the molecular formula C14H22F2N4O2 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, a piperidine ring, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate can be compared with similar compounds such as:
- Tert-butyl N-[5-(trifluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate
- Tert-butyl N-[5-(methyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate
These compounds share structural similarities but differ in the substituents on the pyrazole ring, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N4O2/c1-14(2,3)22-13(21)19-10-8-18-20(11(10)12(15)16)9-4-6-17-7-5-9/h8-9,12,17H,4-7H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVJWQYMISDEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C2CCNCC2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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